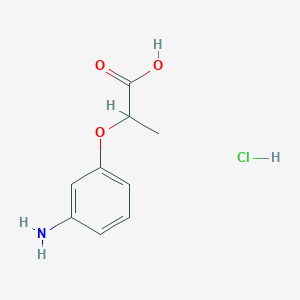

![molecular formula C23H16Cl2N2O2S2 B2443318 5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide CAS No. 325987-22-2](/img/structure/B2443318.png)

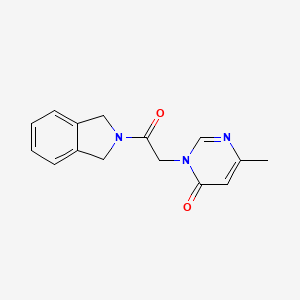

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide” is also known as Rivaroxaban Dimer Impurity . It has a molecular formula of C38H36Cl2N6O10S2 and a molecular weight of 871.8 g/mol . It is a highly potent and selective, direct FXa inhibitor . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2 S)-3-amino-propane-1,2-diol and 4- (4-aminophenyl)-3-morpholinone . Another synthesis method involves refluxing 5-chloro-thiophene-2-carboxylic acid with thionyl chloride and DMF in dichloromethane for 16 hours .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29 (57-31)35 (49)42-18-28-20-46 (38 (52)56-28)26-7-3-24 (4-8-26)44 (36 (50)30-10-12-32 (40)58-30)14-16-53-21-33 (47)41-17-27-19-45 (37 (51)55-27)25-5-1-23 (2-6-25)43-13-15-54-22-34 (43)48/h1-12,27-28H,13-22H2, (H,41,47) (H,42,49) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 871.8 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a rotatable bond count of 15 . The exact mass of the compound is 870.1311391 g/mol .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

This compound has been used in the synthesis of bis-heterocyclic derivatives, which are predicted to display a variety of biological activities . It has been used as a precursor for synthesizing some bis(benzylidene, pyridines, chromenes) derivatives .

Anti-Thrombotic Agent

The compound acts as an inhibitor of the blood coagulation factor Xa and can be used as an agent for the prophylaxis and/or treatment of thromboembolic diseases . These include myocardial infarction, angina pectoris (including unstable angina), reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral arterial occlusive diseases, pulmonary embolism, or deep venous thrombosis .

Anti-Doping Control

The compound has potential applications in anti-doping control. It can be used to differentiate between natural and recombinant hormones .

Biological Research

The compound has been used in biological research, particularly in the study of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO .

Drug Synthesis

The compound has been used in the synthesis of drugs. For example, it has been used in the synthesis of rivaroxaban, a medication used for the prevention and treatment of various thromboembolic diseases .

Anti-Inflammatory Activities

Some derivatives of the compound have shown anti-inflammatory activities .

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and anti-hiv activities . These activities suggest that the compound may interact with its targets to modulate a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been reported to exhibit good oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCZOQDSEWXUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)

![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)

![N-[1-(3,5-Dichlorophenyl)-3-hydroxypropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443240.png)

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)

![2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2443257.png)